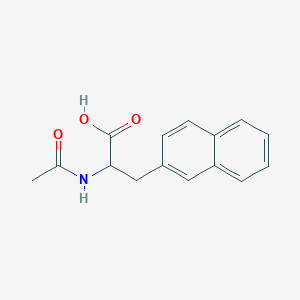

N-Acetyl-3-(2-naphthyl)-DL-alanine

Description

Significance of Non-Proteinogenic Amino Acid Derivatives in Research

Non-proteinogenic amino acids (NPAAs) are crucial in the development of peptide-based drug candidates. While peptides composed of naturally occurring amino acids can be effective, they often suffer from poor stability in biological systems. nih.gov The incorporation of NPAAs, such as N-Acetyl-3-(2-naphthyl)-DL-alanine, can fundamentally alter the drug-like properties of peptides, enhancing their stability, potency, and bioavailability. nih.govmdpi.com These synthetic amino acids offer a vast structural diversity that allows for the fine-tuning of a molecule's characteristics to improve its interaction with biological targets and its resistance to enzymatic degradation. nih.govprepchem.com

Historical Perspective of this compound Discovery and Initial Investigations

The development of this compound is intrinsically linked to the quest for potent and stable analogs of peptide hormones. Its synthesis and the resolution of its stereoisomers were pivotal steps, often detailed in patents related to the development of new pharmaceuticals. For instance, the preparation of 3-(2-naphthyl)-DL-alanine and its subsequent N-acetylation and separation into D and L isomers are described in U.S. patents. google.comgoogle.com These early investigations were largely driven by the need for modified amino acids that could be incorporated into peptide chains to create hormone antagonists with improved therapeutic profiles. The initial synthesis typically involves the attachment of a naphthyl group to an alanine (B10760859) backbone, followed by acetylation. ontosight.ai

Overview of Academic Research Trajectories for this compound and its Stereoisomers

The primary trajectory of academic research involving this compound and its stereoisomers has been in the design and synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists. nih.gov The D-isomer, N-Acetyl-3-(2-naphthyl)-D-alanine, has been a particularly common substitute at the first position of GnRH analogs to create potent antagonists. mdpi.comnih.gov These antagonists are designed to compete with the natural GnRH for its receptor, thereby suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). researchgate.net This has significant therapeutic implications for hormone-dependent conditions. Research has focused on synthesizing various generations of GnRH antagonists, with modifications involving this compound to enhance water solubility, reduce side effects, and improve duration of action. mdpi.com

Interdisciplinary Relevance of this compound Studies

While the most extensive research on this compound has been in medicinal chemistry and pharmacology, its unique properties suggest potential applications in other fields. Its incorporation into polymer formulations could enhance material properties like flexibility and strength, indicating a potential role in material science. chemimpex.com Furthermore, its distinct aromatic characteristics have led to suggestions of its use in the flavor and fragrance industry. chemimpex.com In analytical chemistry, it can serve as a standard for chromatographic techniques. chemimpex.com However, detailed research findings in these areas are less documented compared to its well-established role in pharmaceutical development.

Physicochemical Properties

The following tables provide a summary of the computed physicochemical properties of this compound and its individual stereoisomers.

This compound

| Property | Value |

|---|---|

| Molecular Formula | C15H15NO3 |

| Molecular Weight | 257.28 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 257.10519334 Da |

| Monoisotopic Mass | 257.10519334 Da |

| Topological Polar Surface Area | 66.4 Ų |

| Heavy Atom Count | 19 |

| Complexity | 342 |

Data sourced from PubChem CID 3755735. nih.gov

N-Acetyl-3-(2-naphthyl)-D-alanine

| Property | Value |

|---|---|

| Molecular Formula | C15H15NO3 |

| Molecular Weight | 257.289 g/mol |

| Melting Point | 179-193 °C |

| Purity | ≥ 98% (HPLC) |

| Appearance | White to off-white powder |

Data sourced from Chem-Impex. chemimpex.comchemimpex.com

N-Acetyl-3-(2-naphthyl)-L-alanine

| Property | Value |

|---|---|

| Molecular Formula | C15H15NO3 |

| Molecular Weight | 257.28 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 257.10519334 Da |

| Monoisotopic Mass | 257.10519334 Da |

| Topological Polar Surface Area | 66.4 Ų |

| Heavy Atom Count | 19 |

| Complexity | 342 |

Data sourced from PubChem CID 723249. nih.gov

Detailed Research Findings

The incorporation of N-Acetyl-3-(2-naphthyl)-D-alanine at position 1 of GnRH is a hallmark of many potent antagonists. For example, the antagonist "Antide" is a decapeptide with the structure N-Ac-D-Nal(2),D-Phe(pCl),D-Pal(3),Ser,Lys(Nic),D-Lys(Nic),Leu,Lys(iPr),Pro,D-Ala-NH2, where Nal(2) represents 3-(2-naphthyl)alanine. researchgate.net This strategic placement of a bulky, hydrophobic amino acid derivative is crucial for high-affinity binding to the GnRH receptor and for conferring resistance to enzymatic degradation.

Research has also explored linking cytotoxic compounds to GnRH antagonists containing N-Acetyl-3-(2-naphthyl)-D-alanine to target cancer cells. For instance, carriers like [Ac-D-Nal(2)1,D-Phe(4Cl)2,D-Trp3,Arg5,D-Lys6,D-Ala10] LH-RH have been coupled with cytotoxic moieties. researchgate.net These hybrid molecules have shown the ability to inhibit ovulation in rats and suppress LH release in vitro, demonstrating that the core peptide retains its biological function. researchgate.net

The evolution of GnRH antagonists has seen a move towards more water-soluble and safer compounds. Early antagonists, while potent, were often associated with histamine (B1213489) release. nih.gov The development of third-generation antagonists like Cetrorelix, which also features a D-Nal residue, represented a significant advancement in reducing these side effects. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10(17)16-14(15(18)19)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9H2,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTIILKZSFKZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58438-02-1 | |

| Record name | N-Acetyl-3-(2-naphthyl)-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058438021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL-3-(2-NAPHTHYL)-DL-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI8JO418PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Approaches for N Acetyl 3 2 Naphthyl Dl Alanine and Its Stereoisomers

Classical Organic Synthesis Routes for N-Acetyl-3-(2-naphthyl)-DL-alanine

The racemic form of N-acetyl-3-(2-naphthyl)-alanine serves as a crucial precursor for the separation of its enantiomers or for applications where stereochemistry is not critical. Classical methods for the synthesis of α-amino acids have been adapted for the preparation of this compound, primarily involving the construction of the amino acid backbone from a naphthalene-containing starting material.

One of the most established methods is the Erlenmeyer-Plöchl azlactone synthesis . wikipedia.orgyoutube.com This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. For the synthesis of this compound, 2-naphthaldehyde (B31174) is the key aldehyde. The reaction proceeds through a 4-(2-naphthylidene)oxazol-5(4H)-one intermediate, an azlactone. Subsequent hydrolysis of this intermediate under basic or acidic conditions, followed by reduction of the resulting α,β-unsaturated amino acid, yields the desired racemic this compound. A patent describes the preparation of this compound, which can then be converted to its methyl ester for the separation of the D-isomer. google.com

Another fundamental approach is the Strecker amino acid synthesis . wikipedia.orgchemistnotes.comnews-medical.net This one-pot, multi-component reaction combines an aldehyde (2-naphthaldehyde), ammonia (B1221849), and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile. numberanalytics.com This intermediate is then hydrolyzed, typically under acidic conditions, to afford the corresponding α-amino acid, 3-(2-naphthyl)-DL-alanine. Subsequent N-acetylation with a reagent like acetic anhydride would then yield the final product, this compound.

A third classical route involves the reductive amination of a keto acid precursor, 3-(2-naphthyl)pyruvic acid. This keto acid can be subjected to reductive amination conditions, which involve treatment with an ammonia source and a reducing agent, to introduce the amino group and form 3-(2-naphthyl)-DL-alanine. d-nb.infoyoutube.com The resulting amino acid can then be acetylated to provide this compound.

These classical methods are robust and have been widely used for the large-scale production of various amino acids. However, they typically yield racemic mixtures, necessitating further resolution steps if a single enantiomer is required.

Enantioselective Synthesis Strategies for N-Acetyl-3-(2-naphthyl)-D-alanine and N-Acetyl-3-(2-naphthyl)-L-alanine

The biological activity of peptides and related compounds is often highly dependent on the stereochemistry of their constituent amino acids. Consequently, the development of methods for the enantioselective synthesis of N-acetyl-3-(2-naphthyl)-alanine stereoisomers is of paramount importance.

Asymmetric Catalysis in Naphthylalanine Derivative Synthesis

Asymmetric catalysis offers a powerful and efficient approach to obtaining enantiomerically enriched compounds. In the context of naphthylalanine derivatives, asymmetric hydrogenation has proven to be a successful strategy. Research has demonstrated the asymmetric reduction of 2-N-acetylamino-3-(2-naphthyl)acrylic acid using tritium (B154650) gas in the presence of a chiral rhodium catalyst, (S,S)-BPPM-Rh+, to produce N-acetyl-D-3-(2-naphthyl)-[2,3-3H]alanine with a high optical yield of 98.7%. researchgate.net This method directly provides the N-acetylated D-enantiomer, highlighting the utility of chiral transition metal catalysts in accessing specific stereoisomers.

| Catalyst | Substrate | Product | Optical Yield (%) |

| (S,S)-BPPM-Rh+ | 2-N-acetylamino-3-(2-naphthyl)acrylic acid | N-acetyl-D-3-(2-naphthyl)-[2,3-3H]alanine | 98.7 |

Chiral Auxiliary Approaches for Stereocontrol

Chiral auxiliary-mediated synthesis is a well-established strategy for asymmetric transformations. While specific examples for the direct synthesis of N-acetyl-3-(2-naphthyl)-alanine using this approach are not extensively detailed in readily available literature, the general principle involves the temporary attachment of a chiral molecule to the substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to afford the desired enantiomerically enriched product. The synthesis of stereochemically defined dipeptide isosteres containing L- or D-3-(2-naphthyl)alanine has been reported, suggesting the application of sophisticated stereocontrol methods that could be adapted for the synthesis of the N-acetylated amino acid itself. acs.orgnih.gov

Diastereoselective Synthesis of this compound Precursors

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one within the molecule, leading to the preferential formation of one diastereomer over another. This can be a powerful tool for separating enantiomers. For instance, the racemic this compound can be reacted with a chiral resolving agent to form a pair of diastereomeric salts. These salts often exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated to remove the resolving agent, yielding the enantiomerically pure N-acetyl-3-(2-naphthyl)-D-alanine and N-acetyl-3-(2-naphthyl)-L-alanine.

Chemoenzymatic and Biocatalytic Synthesis of this compound

The use of enzymes in organic synthesis offers several advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and environmental compatibility. Several biocatalytic approaches have been developed for the synthesis of 3-(2-naphthyl)-alanine and its derivatives.

Enzyme-Mediated Routes to this compound and its Analogs

A significant chemoenzymatic route for the synthesis of L-3-(2-naphthyl)alanine involves the use of transaminases. A hyper-thermostable aminotransferase from Thermococcus profundus has been successfully employed to catalyze the transamination between 3-(2-naphthyl)pyruvate and L-glutamate. researchgate.net This reaction, conducted at 70°C, resulted in the production of optically pure L-3-(2-naphthyl)alanine (>99% ee) with a high yield of 93%. researchgate.net The low solubility of the product helps to drive the reaction equilibrium towards its formation. researchgate.net Subsequent N-acetylation would provide N-acetyl-3-(2-naphthyl)-L-alanine.

Another powerful enzymatic strategy is the deracemization of racemic 3-(2-naphthyl)alanine. This has been achieved using a multi-enzyme system comprising a D-amino acid oxidase (DAAO) from Rhodotorula gracilis and an L-aspartate aminotransferase (L-AAT) from Escherichia coli. researchgate.netresearchgate.net The DAAO selectively oxidizes the D-enantiomer of 3-(2-naphthyl)alanine to the corresponding keto acid, 3-(2-naphthyl)pyruvate. This keto acid is then stereoselectively aminated by the L-AAT, using an amino donor like cysteine sulfinic acid, to produce the L-enantiomer. researchgate.netresearchgate.net This process effectively converts the entire racemic mixture into the enantiomerically pure L-form.

Furthermore, alanine (B10760859) dehydrogenases (AlaDH) present another potential avenue for the synthesis of alanine derivatives. An AlaDH from Thermomicrobium roseum has been shown to catalyze the reductive amination of pyruvate (B1213749) and its derivatives. nih.gov This enzyme could potentially be engineered or utilized for the synthesis of 3-(2-naphthyl)alanine from 3-(2-naphthyl)pyruvic acid.

| Enzyme System | Substrate | Product | Key Features |

| Aminotransferase (Thermococcus profundus) | 3-(2-Naphthyl)pyruvate, L-Glutamate | L-3-(2-Naphthyl)alanine | High temperature (70°C), >99% ee, 93% yield researchgate.net |

| D-Amino Acid Oxidase & L-Aspartate Aminotransferase | DL-3-(2-Naphthyl)alanine | L-3-(2-Naphthyl)alanine | Deracemization, quantitative yield of L-enantiomer researchgate.net |

| Alanine Dehydrogenase (Thermomicrobium roseum) | α-Keto acids | L-Amino acids | Potential for reductive amination of pyruvate derivatives nih.gov |

Microbial Transformations in Naphthylalanine Derivative Production

The production of N-acetylated amino acids and their derivatives through microbial and enzymatic processes presents a greener alternative to traditional chemical synthesis, which often relies on hazardous reagents. researchgate.netnih.gov Enzymatic catalysis, in particular, offers high selectivity and operates under mild conditions, minimizing by-product formation. scispace.com

Enzymes such as aminoacylases are pivotal in these biotransformation processes. researchgate.net They belong to the hydrolase family and are well-known for their application in the industrial resolution of racemic mixtures of N-acetyl-amino acids. nih.gov The general principle involves the enzymatic synthesis of N-acyl amino acids, which are valued as surfactants in the food, cosmetic, and pharmaceutical industries. researchgate.net This can be achieved through a reverse hydrolysis reaction, using amino acids and fatty acids as substrates. scispace.comdss.go.th

Research into various enzymes has identified acylase I from pig kidney as highly effective in catalyzing the synthesis of N-lauroyl-L-amino acids, demonstrating the potential for producing a range of N-acyl amino acids. dss.go.th While direct microbial synthesis of this compound is not extensively detailed in dedicated studies, the principles of enzymatic N-acyl amino acid production are broadly applicable. The synthesis generally involves either ATP-dependent enzymes, which activate the carboxylic acid via an acyl-adenylate intermediate, or ATP-independent hydrolases like lipases and aminoacylases. researchgate.net

Furthermore, research has demonstrated the ability to incorporate the unnatural amino acid L-3-(2-naphthyl)alanine directly into proteins within Escherichia coli. nih.gov This was achieved by developing an orthogonal aminoacyl-tRNA synthetase that specifically acylates the unnatural amino acid onto an orthogonal tRNA, which then delivers it in response to a nonsense codon during protein translation with high fidelity. nih.gov This highlights the potential of engineered microbial systems for producing complex naphthylalanine-containing molecules. The biosynthesis pathways for aromatic amino acids in organisms like E. coli and Corynebacterium glutamicum provide a foundational understanding for engineering these microbes to produce novel derivatives. nih.gov

| Enzyme Type | Organism/Source | Application in N-Acyl Amino Acid Synthesis | Reference |

| Aminoacylase | Alcaligenes faecalis DA1 | Resolution of racemic N-acetyl-amino acids. | researchgate.net |

| Acylase I | Pig Kidney | Catalyzes synthesis of N-lauroyl-L-amino acids from lauric acid and various amino acids. | dss.go.th |

| N-acylamino acid racemase | Streptomyces atratus Y-53 | Catalyzes the interconversion of optically active N-acylamino acids. | researchgate.net |

| Orthogonal aminoacyl-tRNA synthetase | Evolved in Escherichia coli | Site-specific incorporation of L-3-(2-naphthyl)alanine into proteins. | nih.gov |

Advanced Purification and Analytical Techniques in Synthetic Research of this compound

The synthesis of this compound and its stereoisomers necessitates robust purification and analytical methods to ensure the final product's identity, purity, and stereochemical integrity. Following synthesis, which can involve the acetylation of 3-(2-naphthyl)-DL-alanine, purification is critical for removing unreacted starting materials, reagents, and by-products. ontosight.aigoogle.com A common procedure involves the hydrolysis of the corresponding methyl ester, followed by precipitation and recrystallization to yield the purified amino acid derivative. prepchem.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound and its derivatives. vwr.com HPLC allows for the separation and quantification of the target compound from potential impurities.

For stereoisomeric separation and analysis, enantioselective chromatography is an indispensable tool. researchgate.net Chiral columns are employed to resolve the D- and L-enantiomers of N-acetylated amino acids, which is crucial for research involving stereospecific interactions or for the synthesis of chirally pure compounds. researchgate.netresearchgate.net Asymmetric synthesis strategies, such as the reduction of a precursor like 2-N-acetylamino-3-(2-naphthyl)acrylic acid in the presence of a chiral catalyst, aim to produce a single enantiomer, for instance, N-acetyl-D-3-(2-naphthyl)-alanine. researchgate.net The optical yield of such reactions is a critical parameter, determined by analytical techniques capable of distinguishing between enantiomers.

Titration analysis is another method used to determine the purity of the final product. vwr.com Furthermore, various spectroscopic methods are essential for structural elucidation and confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight of the compound. nih.govepa.gov

| Technique | Application | Purpose | Reference |

| Recrystallization | Post-synthesis purification | Removal of impurities by precipitation from a saturated solution. | prepchem.com |

| High-Performance Liquid Chromatography (HPLC) | Purity Analysis | Separation and quantification of the compound from impurities. | vwr.com |

| Enantioselective Chromatography | Chiral Separation | Separation of D- and L-enantiomers using chiral stationary phases. | researchgate.net |

| Titration Analysis | Purity Assessment | Quantitative chemical analysis to determine the concentration of the analyte. | vwr.com |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Provides detailed information on the atomic structure of the molecule. | nih.gov |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Determines the mass-to-charge ratio of ions to identify the compound's molecular weight. | nih.govepa.gov |

Molecular Design Principles and Structure Activity Relationship Sar Studies of N Acetyl 3 2 Naphthyl Dl Alanine and Its Analogs

Rational Design of N-Acetyl-3-(2-naphthyl)-DL-alanine Analogs and Derivatives

The rational design of analogs of this compound is a strategic approach to optimize its pharmacological profile. ontosight.aiontosight.ai This involves systematically altering different parts of the molecule—the N-acetyl moiety, the naphthyl group, and the alanine (B10760859) backbone—to understand their contribution to the molecule's interaction with biological targets. ontosight.aiontosight.aiwikipedia.org

Modification of the N-Acetyl Moiety and its Impact on Activity

The N-acetyl group plays a crucial role in the biological activity of this compound. ontosight.ai Modifications to this part of the molecule can significantly impact its interaction with receptors or enzymes. For instance, replacing the acetyl group with other acyl groups of varying chain lengths or electronic properties can alter the compound's lipophilicity and hydrogen-bonding capacity.

Research has shown that the N-acetyl group can influence the compound's metabolic stability. In some cases, this group can be a site for metabolic cleavage. Therefore, replacing it with a more stable functional group, or one that alters the molecule's conformation, can lead to derivatives with improved pharmacokinetic properties. For example, the introduction of a bulkier acyl group might enhance selectivity for a particular biological target by creating a better fit within a specific binding pocket.

Exploration of Naphthyl Group Substitutions and Bioisosteres

The naphthyl group is a significant contributor to the hydrophobic character of this compound. ontosight.ai Structure-activity relationship studies often involve substituting this group with other aromatic or heterocyclic rings to probe the steric and electronic requirements of the binding site. The goal is to identify substitutions that either enhance binding affinity or introduce favorable properties like improved solubility or reduced toxicity. wikipedia.org

Bioisosteric replacement is a common strategy in this context. wikipedia.orgnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a molecule. wikipedia.org For the naphthyl group, potential bioisosteres could include quinoline (B57606), indole, or benzofuran (B130515) rings. These replacements can mimic the size and shape of the naphthyl group while introducing different electronic distributions and potential hydrogen bonding sites, which can fine-tune the compound's interaction with its target. For example, replacing a carbon atom in the naphthyl ring with a nitrogen atom to form a quinoline ring can introduce a hydrogen bond acceptor, potentially leading to new interactions with the receptor.

Below is a table of potential bioisosteric replacements for the naphthyl group and their rationales:

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Naphthalene (B1677914) | Quinoline | Introduces a nitrogen atom, which can act as a hydrogen bond acceptor, potentially altering binding affinity and selectivity. |

| Naphthalene | Indole | A smaller aromatic system that can probe the size constraints of the binding pocket and introduce a hydrogen bond donor. |

| Naphthalene | Benzofuran | Replaces a benzene (B151609) ring with a furan (B31954) ring, altering the electronic properties and potentially improving metabolic stability. |

| Naphthalene | Phenyl | Reduces the size of the aromatic system to determine the importance of the extended aromaticity for activity. |

| Naphthalene | Thiophene | A five-membered heterocyclic ring that can mimic the aromatic character of a benzene ring while having different electronic properties. |

Variation of the Alanine Backbone and Stereochemical Implications

The alanine backbone provides the core scaffold for this compound and its stereochemistry is a critical determinant of its biological activity. ontosight.ainih.gov Variations in the alanine backbone, such as replacing it with other amino acids like glycine (B1666218) or valine, can significantly alter the conformational flexibility and steric profile of the molecule.

Stereochemical Influence on Molecular Interactions and Biological Recognition

Stereochemistry plays a pivotal role in the interaction of chiral molecules with biological systems, which are themselves chiral. nih.gov For this compound, the spatial arrangement of atoms in the D- and L-alanine forms dictates how the molecule interacts with its biological target. nih.gov

Differential Binding Affinities of N-Acetyl-3-(2-naphthyl)-D-alanine versus L-alanine Forms

The two enantiomers of N-Acetyl-3-(2-naphthyl)-alanine, the D- and L-forms, can exhibit different binding affinities for their biological targets. nih.gov This is because the binding sites of proteins, such as enzymes and receptors, are three-dimensional and stereospecific. One enantiomer may fit perfectly into the binding site, forming multiple favorable interactions, while the other may fit poorly or not at all.

For example, if the biological target has a specific pocket that accommodates the naphthyl group and another that interacts with the acetyl group, the stereochemistry of the alanine backbone will determine the correct orientation of these groups for optimal binding. Research has shown that for many amino acid derivatives, the L-form is the naturally recognized enantiomer by biological systems. ontosight.ai However, in some cases, the D-form can exhibit higher potency or have a different pharmacological profile. The differential binding affinities of the D- and L-forms are a fundamental aspect of the SAR of this compound.

The following table summarizes the potential differences in binding affinity:

| Enantiomer | Potential Binding Affinity | Rationale |

| N-Acetyl-3-(2-naphthyl)-D-alanine | May exhibit higher or lower affinity depending on the target. | The spatial orientation of the functional groups may lead to a better or worse fit within the chiral binding site of the receptor or enzyme. |

| N-Acetyl-3-(2-naphthyl)-L-alanine | Often the more active enantiomer in biological systems. | Biological systems are often stereospecific for L-amino acids and their derivatives. |

Impact of Stereochemistry on Conformation and Ligand-Receptor Fit

The conformation of the molecule determines the spatial relationship between its key functional groups: the N-acetyl group, the carboxyl group, and the naphthyl group. For a productive ligand-receptor interaction to occur, these groups must be positioned correctly to form bonds (e.g., hydrogen bonds, hydrophobic interactions) with complementary residues in the binding site. The rigid or flexible nature of the molecule, which is also influenced by stereochemistry, will determine its ability to adopt the optimal conformation for binding. A good ligand-receptor fit is essential for high-affinity binding and subsequent biological response. Therefore, understanding the conformational preferences of both the D- and L-enantiomers is crucial for the rational design of more potent and selective analogs.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational techniques provide a theoretical framework to understand the interactions of small molecules like this compound with biological macromolecules. researchgate.net These methods allow for the prediction of binding affinities, the elucidation of binding modes, and the rationalization of structure-activity data, thereby accelerating the drug discovery process.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com For this compound, docking studies would be employed to place the molecule into the binding site of a target receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on a function that approximates the binding free energy. nih.gov This can reveal key interactions, such as hydrogen bonds involving the acetyl and carboxyl groups, and hydrophobic interactions involving the naphthyl ring. up.ac.za

Following docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and detailed view of the ligand-receptor complex. nih.gov MD simulations model the atomic-level movements of the system over time by solving Newton's equations of motion. mdpi.com This allows for the assessment of the stability of the predicted binding pose, the flexibility of the receptor and ligand, and the role of solvent molecules in the interaction. nih.gov For instance, an MD simulation could track the stability of hydrogen bonds between the alanine backbone of the compound and receptor residues, providing a more accurate estimation of binding affinity.

Table 1: Illustrative Molecular Docking and Dynamics Simulation Data for this compound with a Hypothetical Receptor

| Parameter | Value | Description |

| Docking Score (kcal/mol) | -8.5 | Predicted binding affinity from molecular docking. A more negative value indicates stronger predicted binding. |

| Key Interacting Residues | Tyr122, Phe258, Arg310 | Amino acid residues in the hypothetical receptor's active site forming significant interactions with the ligand. |

| Types of Interactions | π-π stacking, H-bond | The naphthyl ring may form π-π stacking interactions with aromatic residues like Phe258, while the acetyl and carboxyl groups can act as hydrogen bond donors/acceptors with residues like Tyr122 and Arg310. |

| RMSD (Å) from MD | 1.2 | Root Mean Square Deviation of the ligand's atomic positions during a 100 ns MD simulation, indicating the stability of the binding pose. A lower value suggests a more stable complex. |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org In the context of this compound, a QSAR study would involve synthesizing and testing a library of analogs with modifications at various positions, such as the naphthyl ring, the acetyl group, or the alanine side chain.

The process involves calculating a set of molecular descriptors for each analog. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological. semanticscholar.org Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values for enzyme inhibition). A robust QSAR model can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. semanticscholar.org

Table 2: Example of a QSAR Data Set for this compound Analogs

| Analog | R-Group on Naphthyl Ring | LogP | Molecular Weight ( g/mol ) | pIC₅₀ (Observed) | pIC₅₀ (Predicted) |

| 1 | -H | 2.40 | 257.28 | 5.2 | 5.1 |

| 2 | -Cl | 3.11 | 291.73 | 5.8 | 5.9 |

| 3 | -OCH₃ | 2.35 | 287.31 | 5.4 | 5.3 |

| 4 | -NO₂ | 2.45 | 302.28 | 6.1 | 6.0 |

This table is a hypothetical representation to illustrate the principles of a QSAR study. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt. acs.org This is crucial because only a specific conformation, the "bioactive conformation," may be able to fit into the receptor's binding site.

Energy landscape mapping provides a comprehensive view of the conformational space available to the molecule. acs.org By systematically rotating the rotatable bonds of this compound and calculating the potential energy of each resulting conformation, an energy map can be generated. This map reveals the low-energy valleys, which correspond to stable conformers, and the energy barriers between them. researchgate.net Understanding the conformational preferences and the energy required to transition between them is vital for explaining SAR data and for designing rigid analogs that are "locked" in the bioactive conformation, potentially leading to increased potency and selectivity.

Biological Interactions and Mechanistic Elucidation of N Acetyl 3 2 Naphthyl Dl Alanine and Its Analogs in Biochemical Systems

Insights into Protein-Ligand Binding and Receptor Interactions

The incorporation of the naphthyl group into an alanine (B10760859) framework confers significant hydrophobicity and distinct steric properties, which are pivotal in mediating interactions with proteins and receptors. ontosight.ai These interactions are central to the compound's use as a building block in medicinal chemistry and as a probe in biochemical studies. chemimpex.com

Investigation of Binding Affinities and Specificity Profiles

The unique structure of N-Acetyl-3-(2-naphthyl)-DL-alanine and its analogs contributes to enhanced binding affinities in various biological systems. chemimpex.com The D-enantiomer, Acetyl-3-(2-naphthyl)-D-alanine, is particularly noted for its ability to increase binding affinity in receptor interactions, making it a valuable component in drug design and development. chemimpex.com

Research on analogs has provided specific examples of this enhanced affinity. For instance, cyclic peptides of alpha-melanocyte stimulating hormone (α-MSH) that contain the analog β-(2-naphthyl)-D-alanine (D-Nal) exhibit high affinity and selectivity for the melanocortin-4 (MC4) receptor. nih.gov This suggests that the naphthyl group plays a crucial role in the specific recognition and binding at the receptor site.

Conversely, the introduction of a naphthylalanine analog can also modulate binding in other contexts. In a study involving murine dihydrofolate reductase (mDHFR), the replacement of a native phenylalanine residue with 3-(2-naphthyl)-alanine was found to reduce the binding affinity of the enzyme to its inhibitor, methotrexate. mdpi.com This highlights that the influence of the naphthyl group is highly dependent on the specific binding pocket environment.

Furthermore, studies on compstatin, a complement inhibitor, have shown that the stereochemistry and position of the naphthyl group are critical for binding interactions. Peptides containing L-1-naphthylalanine and L-2-naphthylalanine at the same position showed different retention characteristics during high-performance liquid chromatography (HPLC), indicating distinct interactions that influence their binding profiles. acs.org

Table 1: Observed Binding Interactions of this compound Analogs

| Analog | Interacting Protein/Receptor | Observed Effect on Binding | Reference |

|---|---|---|---|

| β-(2-naphthyl)-D-alanine (D-Nal) | Melanocortin-4 (MC4) Receptor | High affinity and selectivity in cyclic α-MSH analogs. | nih.gov |

| 3-(2-naphthyl)-alanine | Murine Dihydrofolate Reductase (mDHFR) | Reduction of binding affinity to the inhibitor methotrexate. | mdpi.com |

| L-2-naphthylalanine | Complement protein C3 | Potent inhibition of complement; interaction affected by naphthyl position. | acs.org |

Allosteric Modulation and Conformational Changes induced by this compound

Ligand binding to a protein or receptor is often accompanied by conformational changes, which can be the basis for allosteric modulation—where binding at one site affects the binding or activity at a distant site. nih.govlaas.fr While direct evidence for this compound as an allosteric modulator is not extensively documented, the structural characteristics of this compound are consistent with the ability to induce such changes.

Advanced Biophysical Techniques for Interaction Characterization

A variety of sophisticated biophysical techniques are employed to characterize the interactions of this compound and its analogs with biological macromolecules.

Fluorescence Spectroscopy : The intrinsic fluorescence of the naphthyl group makes analogs like β-(2-naphthyl)-D-alanine (D-Nal) powerful fluorescent probes. nih.govacs.org Steady-state and time-resolved fluorescence spectroscopy can monitor the local environment of the probe. Changes in fluorescence upon binding to a receptor or penetrating a lipid bilayer provide detailed information about these interactions at a molecular level. nih.gov For instance, the excited-state lifetime of D-Nal changes dramatically when it moves from an aqueous solution to a lipid environment, indicating deep penetration into the bilayer core, which may be related to the high affinity of D-Nal-containing peptides for membrane receptors. nih.gov

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions and conformational changes in solution. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of a ligand are in close contact with a protein, and can be used to determine binding affinity (Kd). uni-hamburg.de The incorporation of non-natural amino acids, including those with unique spectroscopic signatures like naphthylalanine, can provide specific probes for monitoring structural changes within a protein upon ligand binding. psu.eduanu.edu.au

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to investigate the secondary structure of proteins and peptides. The incorporation of naphthylalanine residues into a peptide can influence its conformation, and CD spectra can reveal whether it adopts structures like α-helices or β-sheets. mdpi.com

Mass Spectrometry : Techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry are crucial for confirming the successful site-specific incorporation of non-natural amino acids like 3-(2-naphthyl)-alanine into a protein's primary sequence. mdpi.comnih.gov

Modulation of Enzyme Activity and Specificity by this compound

This compound and its analogs are recognized for their potential to modulate the activity of enzymes, acting as either inhibitors or altering substrate specificity. ontosight.ai This modulation is a direct consequence of the compound's structure interacting with the enzyme's active site or allosteric sites.

Mechanism of Enzyme Inhibition or Activation

The introduction of a bulky naphthyl group can physically block an enzyme's active site, preventing the natural substrate from binding, which is a hallmark of competitive inhibition. mdpi.com Alternatively, it could bind to an allosteric site, inducing a conformational change that inactivates the enzyme (non-competitive inhibition) or alters its affinity for the substrate (uncompetitive or mixed-type inhibition). mdpi.com

Kinetic studies on enzymes involved in the metabolism of naphthylalanine analogs provide insights into these interactions. For example, D-amino acid oxidase (DAAO) from Rhodotorula gracilis can act on D-2-naphthylalanine, converting it to the corresponding α-keto acid, but exhibits moderate substrate inhibition at higher concentrations. tandfonline.com This suggests that the binding of multiple substrate molecules to the enzyme can hinder its catalytic activity.

The specific type of inhibition can be determined through enzyme kinetic assays. By measuring the rate of reaction at different substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated to distinguish between competitive, non-competitive, and other inhibition mechanisms. While specific kinetic studies detailing the inhibition mechanism of this compound on various enzymes are not widely published, it is a common research compound used in studies investigating enzyme activities. chemimpex.com

Site-Specific Incorporation of this compound into Enzymes and its Functional Consequences

The site-specific incorporation of non-natural amino acids (NNAAs) into proteins is a powerful technique in protein engineering to create novel functions or to study structure-function relationships. nih.govrsc.org The analog 3-(2-naphthyl)-alanine (2Nal), due to its bulky, hydrophobic side chain, has been successfully incorporated into model enzymes to probe the effects of steric bulk on enzyme function. mdpi.comnih.gov

A key study involved the site-specific incorporation of 2Nal at six different positions within the hydrophobic core of murine dihydrofolate reductase (mDHFR). mdpi.comnih.gov The functional consequences were directly related to the location of the substitution. The study found that a greater change in the van der Waals volume at the mutation site resulted in a more significant reduction in the enzyme's catalytic efficiency (kcat/Km). This correlation was also supported by computational modeling using RosettaDesign, which predicted that steric incompatibility was a major factor in the loss of function. nih.gov

Table 2: Effect of Site-Specific Incorporation of 3-(2-naphthyl)-alanine (2Nal) on the Catalytic Efficiency of Murine Dihydrofolate Reductase (mDHFR)

| Original Residue | Substitution Site | Change in van der Waals Volume (ų) | Relative Catalytic Efficiency (kcat/Km)* | Reference |

|---|---|---|---|---|

| Valine | V13 | 66.8 | 0.20 | nih.gov |

| Leucine | L22 | 44.6 | 0.44 | nih.gov |

| Isoleucine | I60 | 44.6 | 0.23 | nih.gov |

| Leucine | L115 | 44.6 | 0.08 | nih.gov |

| Isoleucine | I119 | 44.6 | 0.04 | nih.gov |

| Valine | V123 | 66.8 | 0.02 | nih.gov |

*Relative to wild-type mDHFR.

This research demonstrates that while the incorporation of a bulky NNAA like 2Nal is feasible, it can perturb the delicate architecture of an enzyme's core, leading to significant functional consequences. nih.gov The methodology for this incorporation typically involves the use of an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the NNAA and does not cross-react with the host cell's endogenous translational machinery. nih.govnih.govacs.org This allows the NNAA to be inserted in response to a specific codon, such as an amber stop codon, with high fidelity. nih.gov

Table of Compounds

Substrate Mimicry and Enzymatic Recognition Studies

This compound and its analogs are recognized for their capacity to mimic natural amino acids, a property that makes them valuable tools in medicinal chemistry and biochemical research. chemimpex.comchemimpex.com The unique structure, featuring a bulky, hydrophobic naphthalene (B1677914) group attached to an alanine backbone, allows for distinct interactions with enzymes and receptors. chemimpex.comontosight.aiontosight.ai This structural feature can enhance binding affinity in receptor interactions, which is a particularly useful attribute in drug design and development. chemimpex.com

Research has demonstrated specific enzymatic recognition of analogs of this compound. For instance, the non-acetylated form, 3-(2-naphthyl)-L-alanine (Nal), can be synthesized chemo-enzymatically using a hyper-thermostable aminotransferase from the extremophile Thermococcus profundus. researchgate.net This enzyme facilitates the transamination reaction between 3-(2-naphthyl)pyruvate (the α-keto acid corresponding to Nal) and L-glutamate as the amino group donor. researchgate.net The reaction equilibrium is advantageously shifted towards the product, as the resulting 3-(2-naphthyl)-L-alanine has low solubility and precipitates from the solution, allowing for a high yield of optically pure product. researchgate.net

| Enzyme | Substrates | Product | Key Conditions | Yield | Optical Purity |

|---|---|---|---|---|---|

| Aminotransferase (from Thermococcus profundus) | 3-(2-naphthyl)pyruvate (NPA) and L-glutamate | 3-(2-naphthyl)-L-alanine (Nal) | 70°C | 93% (mol/mol) | >99% ee |

This specific enzymatic synthesis highlights the ability of aminotransferases to recognize and process substrates bearing the bulky naphthyl moiety, demonstrating a clear case of enzymatic recognition of an unnatural amino acid analog. researchgate.net Such studies are crucial for understanding how enzymes can accommodate and act upon non-natural substrates, opening avenues for the biocatalytic production of valuable chiral compounds. nih.gov

Investigation of Biochemical Pathways and Cellular Processes Influenced by this compound

Derivatives of amino acids, such as this compound, are investigated for their potential to modulate various metabolic pathways and cellular processes. ontosight.ai Their structural similarity to endogenous molecules allows them to interact with biological systems, potentially influencing complex biochemical events. chemimpex.comontosight.ai Researchers utilize these compounds in biochemical studies to probe amino acid interactions and protein synthesis, thereby gaining a deeper understanding of metabolic pathways and enzyme functions. chemimpex.comchemimpex.com

Understanding Effects on Amino Acid Metabolism and Transport

The metabolism and transport of N-acylated amino acids are integral to cellular homeostasis and detoxification. frontiersin.orgnih.gov N-acetylation is a known reaction in the phase II detoxification of xenobiotics in mammals. frontiersin.org While the specific transport mechanisms for larger N-acylated amino acids like this compound have not been exhaustively studied, it is hypothesized that they may exit cells or move between organelles via passive diffusion, owing to their hydrophobic nature, or through the action of yet-unidentified transporters. frontiersin.org

In engineered biological systems, once unnatural amino acids like L-3-(2-naphthyl)alanine are incorporated into proteins, they enter the metabolic network of the host organism, such as Escherichia coli. nih.gov The cell's ability to process these novel proteins provides insight into its metabolic flexibility. nih.gov The broader context of amino acid transport involves a complex network of membrane transporters that regulate the traffic of amino acids across cellular and subcellular membranes, ensuring that the distinct concentrations of each amino acid required for processes like protein synthesis are maintained. nih.gov The introduction of a synthetic amino acid analog can perturb this delicate balance, making it a useful tool for studying the dynamics of amino acid homeostasis.

Influence on Signal Transduction Pathways

The introduction of unnatural amino acids into proteins is a powerful strategy for probing and engineering signal transduction pathways. By replacing key natural amino acids with synthetic analogs, researchers can alter protein-protein interactions and rewire cellular signaling circuits. researchgate.net For example, studies have utilized various amino acid analogs in a "double simultaneous substitution" strategy to probe the ligand requirements of the melanocortin receptors, which are involved in the cAMP signal transduction pathway. nih.gov

Although direct studies detailing the influence of this compound on specific signal transduction pathways are not prevalent, the incorporation of its non-acetylated analog, L-3-(2-naphthyl)alanine, into proteins is a well-established technique in synthetic biology. nih.govresearchgate.net This method has been used to create re-engineered receptors that can bind non-biological ligands and initiate a signal transduction cascade, demonstrating that unnatural amino acids can be integrated into functional signaling networks. researchgate.net Such approaches allow for the construction of artificial cellular systems with programmed responses, where the interaction of a synthetic molecule can trigger a specific downstream effect, such as the activation of a reporter gene. researchgate.net

Impact on Protein Folding and Stability

The introduction of a bulky and hydrophobic residue like a naphthyl group can have significant consequences for the folding and stability of a protein. chemimpex.com The naphthalene moiety of 3-(2-naphthyl)-DL-alanine makes it a useful tool for investigating protein folding, particularly the hydrophobic interactions that drive this process. chemimpex.com

The site-specific incorporation of L-3-(2-naphthyl)alanine (2Nal), an analog of the title compound, into the hydrophobic core of an enzyme provides a direct method to study its impact on protein structure and function. acs.org In one such study, 2Nal was substituted for various residues within the hydrophobic core of murine dihydrofolate reductase (mDHFR). The stability and catalytic efficiency of the resulting mDHFR variants were then analyzed. The results indicated that the incorporation of this large, non-natural amino acid was generally destabilizing and led to a decrease in catalytic activity. acs.org The magnitude of this effect correlated with the degree of steric incompatibility, as calculated by protein stability programs like RosettaDesign. acs.org

| Substitution Site in mDHFR | Effect on Catalytic Efficiency (kcat/KM) | Correlation with Steric Incompatibility |

|---|---|---|

| Various positions in the hydrophobic core | Variants showed a greater reduction in catalytic efficiency with a greater change in van der Waals volume upon 2Nal incorporation. | Calculated steric incompatibility correlated with the observed changes in catalytic efficiency. |

These findings demonstrate that using unnatural amino acids like 3-(2-naphthyl)alanine can provide valuable, quantitative insights into the relationship between protein structure, stability, and function. acs.org

Role as a Mimic of Natural Amino Acids in Engineered Biological Systems

The ability to expand the genetic code to include non-natural amino acids (nnAAs) has revolutionized protein engineering. nih.govnih.govrsc.org this compound's analog, L-3-(2-naphthyl)alanine (also abbreviated as 2Nal or NapA), serves as a powerful mimic of natural aromatic amino acids like phenylalanine and is widely used in these engineered systems. nih.govresearchgate.netmdpi.com By incorporating nnAAs site-specifically into proteins, scientists can create novel biocatalysts and therapeutic agents with enhanced stability, altered substrate specificity, or entirely new functions. nih.govrsc.org

The site-specific incorporation of L-3-(2-naphthyl)alanine into proteins in vivo is a well-documented achievement. nih.govscispace.comacs.org This is accomplished using an "orthogonal translation system," which consists of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) that are engineered to be independent of the host cell's own machinery. nih.gov An evolved, orthogonal aaRS specifically charges the unnatural amino acid onto its cognate orthogonal tRNA. nih.gov This tRNA is designed to recognize a nonsense codon, typically the amber stop codon (UAG), which has been introduced at a specific site in the gene of interest. nih.gov When the ribosome encounters this amber codon during translation, the engineered tRNA delivers L-3-(2-naphthyl)alanine, incorporating it into the growing polypeptide chain with high fidelity. nih.gov

This technique has been successfully used to incorporate L-3-(2-naphthyl)alanine into various proteins in E. coli, including murine dihydrofolate reductase (mDHFR), to probe protein structure and function. nih.govresearchgate.netacs.org The use of phenylalanine derivatives, including 3-(2-naphthyl)-L-alanine, is particularly common in enzyme engineering due to their high incorporation efficiency and the diverse chemical properties they can introduce. nih.govresearchgate.net This expansion of the genetic toolkit beyond the 20 canonical amino acids provides an unprecedented opportunity to rationally design proteins with tailored properties for a vast range of applications in biotechnology and medicine. nih.gov

Applications of N Acetyl 3 2 Naphthyl Dl Alanine in Chemical Biology and Advanced Materials Research

Utilization in Peptide and Peptidomimetic Synthesis for Research Purposes.researchgate.netchemimpex.com

The distinct properties of N-Acetyl-3-(2-naphthyl)-DL-alanine make it a valuable building block in the creation of peptides and peptidomimetics with tailored characteristics. chemimpex.comontosight.ai The presence of the naphthyl group can significantly influence the structure and stability of these molecules. chemimpex.com

Incorporation into Constrained Peptides and Cyclic Peptides

The synthesis of conformationally constrained peptides is a key strategy for developing potent and selective therapeutic agents. By restricting the flexibility of a peptide, researchers can lock it into a bioactive conformation, enhancing its binding affinity and specificity for a target receptor. The bulky naphthyl side chain of this compound can be strategically incorporated to introduce steric hindrance, thereby controlling the peptide's torsional angles and promoting specific secondary structures like β-turns or helical folds.

Design of Protease-Resistant Peptide Scaffolds

A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. iqs.edu The incorporation of unnatural amino acids is a well-established strategy to overcome this limitation. iqs.edu The N-acetyl group and the D-isomeric form of the alanine (B10760859) backbone in this compound contribute to increased resistance against enzymatic cleavage. ontosight.ai Proteases typically recognize and cleave peptide bonds involving natural L-amino acids; the presence of a D-amino acid disrupts this recognition, thereby extending the half-life of the peptide in a biological environment. iqs.edu

Solid-Phase Peptide Synthesis Methodologies Incorporating this compound.nih.gov

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides. csic.esbeilstein-journals.org this compound, often protected with an Fmoc group (Fmoc-3-(2-naphthyl)-L-alanine), is readily incorporated into peptide sequences using standard SPPS protocols. chemimpex.compeptide.com The process involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. csic.es The compatibility of this compound with various coupling reagents and deprotection conditions makes it a versatile component in the automated and manual synthesis of complex peptides. chemimpex.compeptide.com

| Parameter | Description | Relevance to this compound |

| Protecting Group | A chemical group temporarily attached to a functional group to prevent it from reacting during synthesis. | The amino group of 3-(2-naphthyl)-alanine is often protected with a fluorenylmethoxycarbonyl (Fmoc) group for use in SPPS. chemimpex.com |

| Coupling Reagent | A chemical that facilitates the formation of a peptide bond between two amino acids. | This compound is compatible with common coupling reagents like HBTU and HATU. peptide.com |

| Solid Support | An insoluble polymer resin to which the first amino acid is attached. csic.es | Standard resins like Wang or Rink Amide resins can be used for synthesizing peptides containing this amino acid. |

| Deprotection | The process of removing the protecting group to allow the next amino acid to be added. csic.es | The Fmoc group is typically removed with a solution of piperidine (B6355638) in a suitable solvent. peptide.com |

Probing Protein Structure and Function through Non-Natural Amino Acid Incorporation.sigmaaldrich.com

The ability to incorporate unnatural amino acids like this compound into proteins provides a powerful tool for elucidating their structure and function. sigmaaldrich.comresearchgate.net This technique, known as genetic code expansion, allows for the introduction of novel chemical functionalities into a protein at a specific site. nih.gov

Site-Directed Mutagenesis using this compound for Mechanistic Insights

Site-directed mutagenesis is a technique used to create specific, targeted changes in a DNA sequence, resulting in a modified protein. neb.comaddgene.org By replacing a natural amino acid with this compound, researchers can investigate the role of that specific residue in protein folding, stability, and interaction with other molecules. The bulky and hydrophobic naphthyl group can act as a probe, disrupting or altering specific interactions and providing valuable insights into the protein's mechanism of action. sigmaaldrich.com For instance, replacing a key residue in an enzyme's active site with this unnatural amino acid can reveal critical information about substrate binding and catalysis. nih.govnih.gov

Expanding the Genetic Code for Protein Engineering

The ability to incorporate unnatural amino acids (UAAs) into proteins is a powerful tool in protein engineering, and this compound's precursor, L-3-(2-naphthyl)alanine, has been instrumental in this endeavor. nih.govnih.gov Scientists have successfully expanded the genetic code of Escherichia coli to include L-3-(2-naphthyl)alanine. nih.gov This was achieved by evolving a specific aminoacyl-tRNA synthetase that recognizes this unnatural amino acid and facilitates its incorporation into a growing polypeptide chain in response to a unique codon. nih.govmdpi.com This groundbreaking technique allows for the site-specific insertion of L-3-(2-naphthyl)alanine into proteins with high fidelity, opening up new possibilities for studying and manipulating protein structure and function. nih.govnih.gov The incorporation of such UAAs can introduce novel chemical and physical properties into proteins, enabling researchers to probe biological processes in new ways. nih.govacs.org

| Research Finding | Organism | Significance |

| Site-specific incorporation of L-3-(2-naphthyl)alanine | Escherichia coli | Expands the genetic code, allowing for the creation of proteins with novel properties. nih.gov |

| High-fidelity translation | Escherichia coli | Ensures the precise insertion of the unnatural amino acid at the desired location within the protein. nih.gov |

Role in the Development of Biochemical Probes and Fluorescent Tags for Research

The inherent fluorescent properties of the naphthyl group in this compound make its non-acetylated form, specifically the D-enantiomer (D-Nal), a valuable tool in the development of biochemical probes and fluorescent tags. nih.gov D-Nal exhibits a unique fluorescence profile, including a long excited-state lifetime, which distinguishes it from naturally fluorescent amino acids like tryptophan. nih.gov This characteristic allows for clear and distinct spectroscopic analysis. nih.gov

Researchers have utilized D-Nal as a fluorescent probe to investigate the structure and behavior of peptides, particularly in how they interact with cell membranes. nih.gov Studies have shown that when incorporated into peptide analogues, D-Nal can penetrate deep into the lipid bilayer of membranes. nih.gov This penetration significantly alters its excited-state lifetime, providing valuable insights into the peptide's interaction with the membrane environment. nih.gov This information is crucial for understanding the mechanisms of action for certain peptide hormones and for designing new therapeutic agents with enhanced membrane interaction capabilities. nih.gov

| Probe/Tag Application | Key Feature | Research Focus |

| Fluorescent probe in melanocortin peptide analogues | Long excited-state lifetime of D-Nal | Studying peptide-membrane interactions and penetration depth. nih.gov |

Emerging Applications in Materials Science Research

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the creation of novel polymers and biomaterials. chemimpex.com

Incorporation into Polymer Formulations for Enhanced Research Materials

The incorporation of this compound and its derivatives into polymer chains can significantly enhance the properties of the resulting materials. chemimpex.com The bulky and hydrophobic naphthyl group can influence the polymer's physical characteristics, such as its strength, flexibility, and thermal stability. chemimpex.com This makes it a valuable component in the design of advanced materials for specialized research applications. chemimpex.com

Development of Peptide-Based Hydrogels and Biomaterials

In the field of biomaterials, self-assembling peptides are of great interest for creating scaffolds for tissue engineering. mdpi.comnih.gov The inclusion of amino acids like 3-(2-naphthyl)-alanine in peptide sequences can drive the self-assembly process, leading to the formation of hydrogels. mdpi.com These hydrogels can mimic the extracellular matrix, providing a suitable environment for cell growth and tissue regeneration. mdpi.com The properties of these hydrogels, such as their mechanical strength and biocompatibility, can be fine-tuned by altering the peptide sequence, including the strategic placement of residues like 3-(2-naphthyl)-alanine. mdpi.comacs.org

Analytical Chemistry Applications for Research Standards and Chromatography

In the realm of analytical chemistry, this compound serves as a valuable research standard, particularly in chromatographic techniques. chemimpex.com Its well-defined chemical and physical properties make it a reliable reference compound for the development and validation of analytical methods. chemimpex.com

The separation of enantiomers (mirror-image isomers) is a critical task in many areas of chemical and pharmaceutical research. The DL-form of N-Acetyl-3-(2-naphthyl)-alanine, being a racemic mixture, is useful in the development of chiral chromatography methods. uad.ac.id For instance, thin-layer chromatography (TLC) phases containing π-basic moieties, such as the naphthyl group, are particularly effective for separating enantiomers of compounds with π-acidic groups. uad.ac.id Furthermore, this compound can be used as a standard to test the efficacy of chiral separation techniques like high-performance liquid chromatography (HPLC). researchgate.net

| Analytical Application | Technique | Purpose |

| Research Standard | Chromatography (TLC, HPLC) | Method development and validation for enantiomeric separation. chemimpex.comuad.ac.idresearchgate.net |

| Chiral Selector Development | Thin-Layer Chromatography (TLC) | The naphthyl group's π-basic nature aids in separating π-acidic enantiomers. uad.ac.id |

Future Directions and Emerging Research Opportunities in N Acetyl 3 2 Naphthyl Dl Alanine Chemistry and Biology

Development of Novel and Sustainable Synthetic Routes

The future of N-Acetyl-3-(2-naphthyl)-DL-alanine synthesis lies in the development of greener and more efficient methodologies. Current synthetic approaches often rely on traditional chemical methods that can be resource-intensive. prepchem.comnih.gov The next wave of research will focus on environmentally benign and economically viable routes.

One promising avenue is the use of biocatalysis. researchgate.net Researchers are expected to explore the use of engineered enzymes, such as transaminases and acylases, to produce enantiomerically pure forms of this compound. nih.govresearchgate.netfrontiersin.org This chemo-enzymatic approach offers high selectivity under mild reaction conditions, reducing the need for harsh chemicals and protecting groups. frontiersin.org The development of continuous flow processes for these enzymatic reactions could further enhance efficiency and scalability. rsc.org

Another area of focus will be the exploration of novel starting materials and catalytic systems. This includes the use of renewable feedstocks and the design of highly efficient metal catalysts for the key bond-forming reactions. The principles of green chemistry, such as atom economy and the reduction of derivatives, will be central to these efforts. rsc.org

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Advantages | Potential Challenges |

| Traditional Chemical Synthesis | Well-established, versatile | Use of hazardous reagents, multiple steps, potential for low atom economy |

| Chemo-enzymatic Synthesis | High enantioselectivity, mild reaction conditions, environmentally friendly | Enzyme stability and cost, substrate scope limitations |

| Continuous Flow Chemistry | Enhanced process control, improved safety, potential for higher yields | Initial setup cost, requirement for specialized equipment |

| Asymmetric Catalysis | High enantiomeric excess, catalytic nature reduces waste | Catalyst cost and sensitivity, optimization of reaction conditions |

Advanced Mechanistic Studies using Cutting-Edge Biophysical and Imaging Techniques

A deeper understanding of how this compound interacts with biological systems at a molecular level is crucial for its future applications. The related compound, 3-(2-naphthyl)-L-alanine, has been used as a fluorescent probe to study protein structure and dynamics. nih.govacs.org Future research on the N-acetylated form will likely build on this foundation, employing a sophisticated array of biophysical and imaging techniques.

Advanced spectroscopic methods, such as time-resolved fluorescence and nuclear magnetic resonance (NMR), will be instrumental in elucidating the conformational dynamics of peptides and proteins containing this unnatural amino acid. acs.orgacs.org These techniques can provide insights into how the N-acetyl group and the naphthyl moiety influence protein folding, stability, and interactions with other molecules.

High-resolution imaging techniques, including super-resolution microscopy and cryo-electron microscopy, could be used to visualize the localization and behavior of this compound-containing biomolecules within cells and subcellular compartments. This would provide a spatial and temporal understanding of its biological effects.

Expansion of Applications in Synthetic Biology and Bio-inspired Materials

Synthetic biology offers a powerful platform for harnessing the unique properties of this compound. A key area of future research will be the genetic encoding of this unnatural amino acid into proteins. nih.govacs.org This involves the development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs that can specifically recognize this compound and incorporate it into a growing polypeptide chain in response to a unique codon. nih.govnih.govnih.gov

The successful incorporation of this compound into proteins could lead to the creation of novel biocatalysts with enhanced activities or altered substrate specificities. nih.govmdpi.com The bulky naphthyl group could be used to engineer enzyme active sites or protein-protein interfaces. acs.org Furthermore, its unique spectroscopic properties could be exploited to develop protein-based biosensors.

In the realm of bio-inspired materials, this compound could be used as a building block for self-assembling peptides and other biomaterials. The aromatic naphthyl group can participate in π-π stacking interactions, which can drive the formation of well-ordered nanostructures. Future research will likely focus on designing and synthesizing peptides that leverage these interactions to create novel hydrogels, fibers, and films with tailored properties for applications in tissue engineering and drug delivery.

Exploration of this compound's Role in Complex Biological Systems (e.g., in vitro models)

While initial studies have hinted at the potential biological activities of this compound and its derivatives, a comprehensive exploration of its effects in complex biological systems is a key future direction. ontosight.aiontosight.ai The use of advanced in vitro models, such as organoids and microphysiological systems (organs-on-a-chip), will be crucial in this endeavor.

These models, which more closely mimic human physiology than traditional cell cultures, will allow for a more accurate assessment of the compound's biological effects. Researchers will be able to investigate its influence on various cellular processes, including cell signaling, metabolism, and gene expression, in a tissue-specific context. For instance, its role as a potential modulator of chemokine receptors like CXCR4, a target of the related peptide T140 which contains 3-(2-naphthyl)alanine, could be explored in detail in relevant cancer or immunology models. nih.gov

Future studies will also focus on understanding the structure-activity relationships of this compound and its analogs. By systematically modifying the chemical structure, researchers can identify the key features responsible for its biological activity and optimize its properties for specific therapeutic or diagnostic applications.

Integration of Artificial Intelligence and Machine Learning in this compound Research and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize research into this compound. nih.govmdpi.com These computational tools can be applied across the entire research and development pipeline, from the design of novel synthetic routes to the prediction of biological activity.

In the area of chemical synthesis, ML algorithms can be trained on existing reaction data to predict optimal reaction conditions and identify novel, more efficient synthetic pathways. mdpi.com This can significantly accelerate the development of sustainable and cost-effective methods for producing this compound.

For biological applications, AI and ML can be used to predict the properties of proteins containing this unnatural amino acid. researchgate.net Deep learning models, for example, can analyze vast datasets of protein structures and sequences to predict how the incorporation of this compound will affect protein stability, function, and interactions. nih.gov This predictive power can guide the rational design of novel enzymes, biosensors, and therapeutic proteins. Furthermore, AI can be employed in the analysis of complex biological data generated from high-throughput screening and in vitro model studies, helping to identify novel biological targets and mechanisms of action for this compound. nih.govmdpi.com

Q & A

Q. What are the established synthetic routes for N-Acetyl-3-(2-naphthyl)-DL-alanine, and how are reaction conditions optimized?

this compound is synthesized via diethyl acetamidomalonate condensation with 2-naphthylmethyl halides, followed by partial hydrolysis and decarboxylation. Reaction conditions (e.g., solvent polarity, temperature) are optimized to enhance yield and stereochemical control. For analogous β-arylalanine derivatives, CH₂Cl₂ and (COCl)₂ are used for acid chloride formation, with prolonged reaction times (24–48 hours) ensuring complete conversion .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.0 ppm for naphthyl groups) and acetyl methyl signals (δ ~2.0 ppm).

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₃H₁₃NO₂, theoretical 215.25 g/mol).

- X-ray crystallography : Resolves stereochemical configuration in crystalline forms, though crystallization may require chiral resolution techniques for enantiopure samples .

Advanced Research Questions

Q. How can researchers achieve site-specific incorporation of this compound into recombinant proteins for functional studies?

A two-step orthogonal system is used:

- Step 1 : Evolve a tRNA synthetase (e.g., Methanocaldococcus jannaschii tyrosyl-tRNA synthetase) to selectively aminoacylate this compound.

- Step 2 : Introduce an amber stop codon (UAG) at target sites in the protein-coding sequence. The orthogonal tRNA delivers the modified amino acid during translation in E. coli .

Q. What experimental approaches are used to analyze the thermodynamic stability of this compound under varying physicochemical conditions?

- High-pressure Raman spectroscopy : Monitors structural phase transitions (e.g., NH₃⁺ group deformation) under pressures up to 18 GPa, revealing hydrogen-bonding network alterations.

- Differential scanning calorimetry (DSC) : Quantifies melting points and entropy changes during thermal denaturation, with comparisons to parent DL-alanine derivatives .

Q. How does the naphthyl substituent in this compound influence its chelation properties with transition metals in coordination chemistry studies?

The naphthyl group enhances π-π stacking and hydrophobic interactions in metal complexes.

- UV-Vis titration : Measures absorbance shifts (e.g., d-d transitions in Cu²⁺ complexes) to calculate binding constants (Kₐ).

- Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes during chelation, showing stronger binding compared to unmodified DL-alanine due to aromatic stabilization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.